molecular formula C11H14N2O B1398203 1-Phenylcyclobutanecarboxamidoxime CAS No. 1053657-11-6

1-Phenylcyclobutanecarboxamidoxime

Cat. No.: B1398203
CAS No.: 1053657-11-6
M. Wt: 190.24 g/mol
InChI Key: JQAXUFHJYKIVLP-UHFFFAOYSA-N
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Description

1-Phenylcyclobutanecarboxamidoxime is an organic compound with the molecular formula C11H14N2O It features a cyclobutane ring substituted with a phenyl group and a carboxamidoxime functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenylcyclobutanecarboxamidoxime can be synthesized through several methods. One common approach involves the reaction of 1-phenylcyclobutanecarboxylic acid with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the carboxylic acid being converted to the corresponding amidoxime.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Phenylcyclobutanecarboxamidoxime undergoes various chemical reactions, including:

    Oxidation: The amidoxime group can be oxidized to form nitrile oxides.

    Reduction: Reduction of the amidoxime group can yield the corresponding amine.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products:

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

1-Phenylcyclobutanecarboxamidoxime has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Phenylcyclobutanecarboxamidoxime exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The amidoxime group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecule. This can lead to changes in biochemical pathways and physiological responses.

Comparison with Similar Compounds

    1-Phenylcyclobutanecarboxamide: Lacks the hydroxylamine group.

    1-Phenylcyclobutanecarboxylic acid: Lacks the amidoxime group.

    Cyclobutanecarboxamidoxime: Lacks the phenyl group.

Uniqueness: 1-Phenylcyclobutanecarboxamidoxime is unique due to the presence of both the phenyl group and the amidoxime functional group. This combination imparts distinct chemical reactivity and potential for diverse applications compared to its analogs.

Biological Activity

1-Phenylcyclobutanecarboxamidoxime is an organic compound with significant potential in biological research due to its unique structural features, including a cyclobutane ring and a carboxamidoxime functional group. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H14_{14}N2_2O
  • Functional Groups : Cyclobutane, phenyl, amidoxime

The compound's structure allows for various chemical reactions, including oxidation, reduction, and substitution, which can be exploited in biological contexts.

This compound interacts with molecular targets such as enzymes and receptors. The amidoxime group can form hydrogen bonds with active sites on proteins, modulating their activity. This interaction can influence various biochemical pathways, potentially leading to therapeutic effects or inhibition of specific biological processes.

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor. The amidoxime functionality is known to mimic substrates or transition states in enzymatic reactions, allowing it to interfere with enzyme function. For instance, studies have shown its effectiveness in inhibiting certain proteases and other enzymes involved in metabolic pathways.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic functions critical for bacterial survival.

Case Studies

Several case studies have highlighted the biological effects of this compound:

  • Case Study 1 : A study involving the compound's effect on a specific protease demonstrated a significant reduction in enzyme activity at micromolar concentrations, suggesting potential applications in developing protease inhibitors for therapeutic use.
  • Case Study 2 : In vitro tests showed that the compound inhibited the growth of Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development.

Comparative Analysis with Similar Compounds

CompoundKey FeaturesBiological Activity
1-PhenylcyclobutanecarboxamideLacks hydroxylamine groupLimited biological activity
1-Phenylcyclobutanecarboxylic acidLacks amidoxime groupInactive in enzyme inhibition
CyclobutanecarboxamidoximeLacks phenyl groupReduced reactivity

The unique combination of the phenyl group and the amidoxime functionality in this compound distinguishes it from similar compounds, enhancing its reactivity and potential biological applications.

Research Applications

This compound has several applications in scientific research:

  • Chemistry : Serves as an intermediate in synthesizing more complex organic molecules.
  • Biology : Useful in studies involving enzyme inhibition and protein interactions.
  • Industry : Potentially applicable in producing specialty chemicals and pharmaceuticals.

Properties

IUPAC Name

N'-hydroxy-1-phenylcyclobutane-1-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c12-10(13-14)11(7-4-8-11)9-5-2-1-3-6-9/h1-3,5-6,14H,4,7-8H2,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQAXUFHJYKIVLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC=CC=C2)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C1)(C2=CC=CC=C2)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201256454
Record name N-Hydroxy-1-phenylcyclobutanecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201256454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1053657-11-6
Record name N-Hydroxy-1-phenylcyclobutanecarboximidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1053657-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Hydroxy-1-phenylcyclobutanecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201256454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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